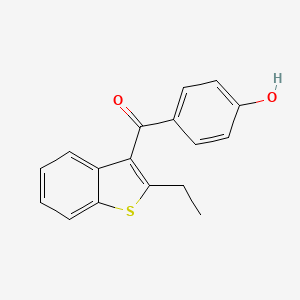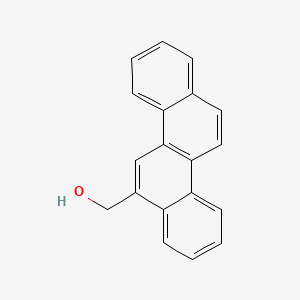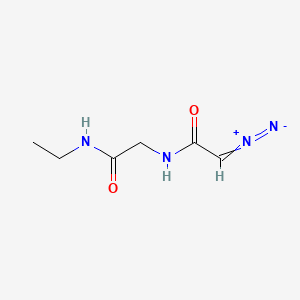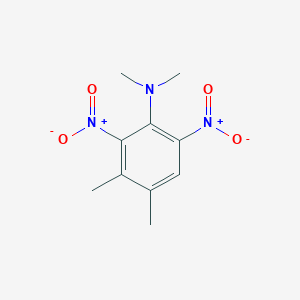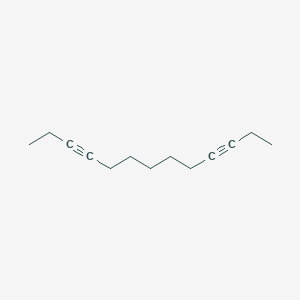
3,10-Tridecadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Tridecadiyne is an organic compound characterized by the presence of two triple bonds within its molecular structure This compound falls under the category of diynes, which are known for their unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Tridecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Glaser coupling reactions. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,10-Tridecadiyne undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can produce alkanes or alkenes, depending on the extent of the reduction.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
3,10-Tridecadiyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Research has explored its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: this compound is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 3,10-Tridecadiyne largely depends on its reactivity and the specific reactions it undergoes. In biological systems, it may interact with cellular components through its triple bonds, leading to the formation of reactive intermediates. These intermediates can then interact with biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1,4-Butadiyne: Another diyne with two triple bonds, but with a shorter carbon chain.
1,7-Octadiyne: A diyne with a medium-length carbon chain.
1,9-Decadiyne: A diyne with a longer carbon chain, similar to 3,10-Tridecadiyne but with different reactivity due to the position of the triple bonds.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of its triple bonds This structure imparts distinct chemical properties, making it particularly useful in the synthesis of complex organic molecules and advanced materials
Propiedades
Número CAS |
51566-74-6 |
|---|---|
Fórmula molecular |
C13H20 |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
trideca-3,10-diyne |
InChI |
InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,9-13H2,1-2H3 |
Clave InChI |
NIIORHCELZUOES-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCCCCCC#CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
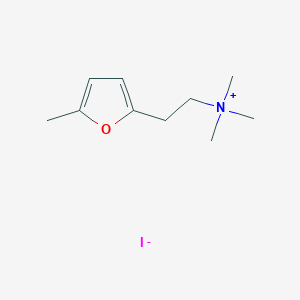
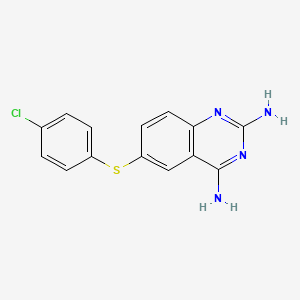
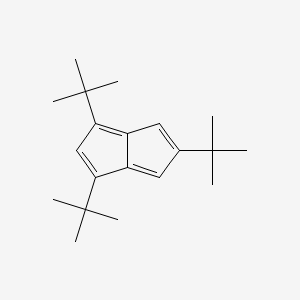

![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
